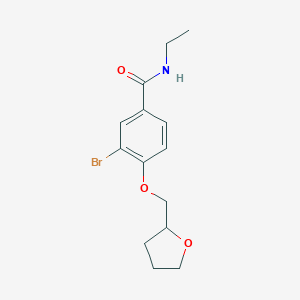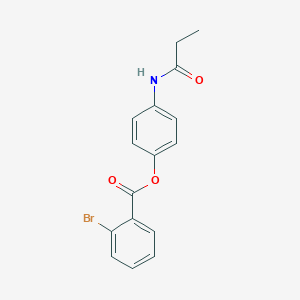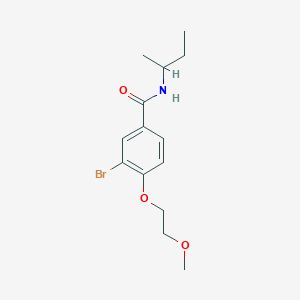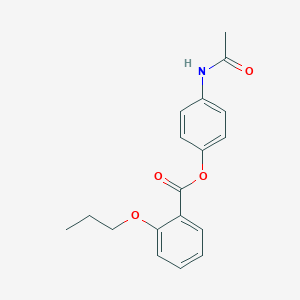![molecular formula C16H22N2O2 B268690 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2003 by Cylene Pharmaceuticals and has since been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors necessary for RNA polymerase I activity. This leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have selective cytotoxicity towards cancer cells, with minimal effect on normal cells. It has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its selectivity towards cancer cells, which reduces the risk of off-target effects. It has also shown promising results in preclinical studies, making it a promising candidate for further development. However, this compound has limited solubility and stability, which may affect its efficacy in vivo. It also has a short half-life, which may require frequent dosing.
Orientations Futures
Future research on 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide could focus on improving its solubility and stability, as well as developing more effective delivery methods. It could also be tested in combination with other cancer therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Its selectivity towards cancer cells and ability to induce DNA damage and activate the p53 tumor suppressor pathway make it a promising candidate for further development. However, its limited solubility and stability may affect its efficacy in vivo, and further research is needed to optimize its delivery and enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, starting with the conversion of 4-bromo-2,2-dimethylbutyronitrile to 4-bromo-2,2-dimethylbutyric acid. This acid is then converted to 4-bromo-2,2-dimethylbutyryl chloride, which is subsequently reacted with 3-(1-pyrrolidinylcarbonyl)aniline to produce the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
Applications De Recherche Scientifique
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells often have an increased demand for ribosomes due to their high rate of proliferation, making this compound a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-7-12(11-13)14(19)18-9-4-5-10-18/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
Clé InChI |
KGKLJACEWJGWGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)





![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)